7,3',4',5'-Tetramethoxyflavanone 7,3',4',5'-Tetramethoxyflavanone
Brand Name: Vulcanchem
CAS No.: 138469-47-3
VCID: VC0192520
InChI: InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3
SMILES: COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C19H20O6
Molecular Weight: 344.36

7,3',4',5'-Tetramethoxyflavanone

CAS No.: 138469-47-3

Cat. No.: VC0192520

Molecular Formula: C19H20O6

Molecular Weight: 344.36

* For research use only. Not for human or veterinary use.

7,3',4',5'-Tetramethoxyflavanone - 138469-47-3

Specification

CAS No. 138469-47-3
Molecular Formula C19H20O6
Molecular Weight 344.36
IUPAC Name 7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3
SMILES COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Identity

Molecular Composition and Identification

7,3',4',5'-Tetramethoxyflavanone is a member of the flavanone subclass of flavonoids, characterized by a basic 2-phenylchroman-4-one structure with four methoxy (-OCH₃) groups at positions 7 on the A-ring and 3', 4', and 5' on the B-ring. According to PubChem data, the compound is registered with CID 11842476 and has several synonyms including the CAS Registry Number 138469-47-3, 7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one, and 7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one .

The compound contains a characteristic flavanone skeleton with a saturated C2-C3 bond and a C4 ketone functionality. The presence of four methoxy groups creates a unique electronic distribution that significantly influences its chemical behavior and biological interactions. This particular arrangement of methoxy substituents distinguishes it from other tetramethoxyflavanones with different substitution patterns.

Physicochemical Properties

Based on computational analyses available through PubChem, 7,3',4',5'-Tetramethoxyflavanone possesses several important physicochemical properties that influence its biological behavior. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 7,3',4',5'-Tetramethoxyflavanone

PropertyValueMethod
Molecular Weight344.4 g/molComputed by PubChem 2.2
XLogP3-AA2.8Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Exact Mass344.12598835 DaComputed by PubChem 2.2

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may facilitate interactions with biological membranes . The absence of hydrogen bond donors (0) and the presence of multiple hydrogen bond acceptors (6) create a distinctive electron distribution pattern that influences its intermolecular interactions and potential biological activities.

Structural Comparison with Related Compounds

Differentiation from Similar Tetramethoxyflavanones

It is important to distinguish 7,3',4',5'-Tetramethoxyflavanone from structurally related compounds that may have similar names but different substitution patterns. For example, 5,6,7,4'-Tetramethoxyflavanone, which also has four methoxy groups but at different positions (5, 6, 7 on the A-ring and 4' on the B-ring), possesses distinct chemical and biological properties despite having the same molecular weight .

The positional isomerism between these compounds creates significant differences in their three-dimensional structures, affecting their interactions with biological targets. While 7,3',4',5'-Tetramethoxyflavanone has one methoxy group on the A-ring and three on the B-ring, 5,6,7,4'-Tetramethoxyflavanone has three methoxy groups on the A-ring and only one on the B-ring . This difference in substitution pattern alters the electron density distribution and influences molecular recognition.

Comparison with Related Tetramethoxyflavones

7,3',4',5'-Tetramethoxyflavanone should also be differentiated from 5,7,3',4'-Tetramethoxyflavone, which shares the same substitution pattern but belongs to the flavone subclass rather than the flavanone subclass. The primary structural difference is that flavones contain a C2-C3 double bond in the C-ring, while flavanones have a saturated bond at this position .

This structural difference has significant implications for biological activity. Research has shown that 5,7,3',4'-Tetramethoxyflavone demonstrates diverse biological activities, including selective inhibition of MRP1 over MRP2, inhibition of LPS-induced nitric oxide release in macrophages, and activity against P. falciparum . While 7,3',4',5'-Tetramethoxyflavanone may share some similar properties due to its related substitution pattern, the saturated C-ring likely confers distinct biological properties.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

The characterization of 7,3',4',5'-Tetramethoxyflavanone typically involves multiple spectroscopic techniques:

  • UV-Visible Spectroscopy: Flavanones generally exhibit characteristic absorption patterns in the range of 270-290 nm, with specific patterns depending on the substitution pattern.

  • Infrared Spectroscopy: The presence of the C=O group (approximately 1680-1700 cm⁻¹) and C-O-C stretching vibrations from the methoxy groups provide characteristic IR bands.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinctive signals for the C-2 and C-3 protons of the flavanone C-ring, along with characteristic signals for the methoxy groups. The ¹³C NMR would reveal the carbonyl carbon at C-4 and the oxygenated carbons bearing methoxy groups.

  • Mass Spectrometry: The exact mass of 344.12598835 Da provides a crucial parameter for identification using high-resolution mass spectrometry .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for the separation and quantification of flavonoids. These techniques, often coupled with mass spectrometry (LC-MS/MS), enable the precise identification of 7,3',4',5'-Tetramethoxyflavanone in complex mixtures.

The development of isotope-labeling methods, similar to those used for the identification of tetramethoxyflavone metabolites described in the literature, could be adapted for studying the metabolism of 7,3',4',5'-Tetramethoxyflavanone .

Structure-Activity Relationships

Influence of Methoxy Groups on Biological Activity

The unique pattern of methoxylation in 7,3',4',5'-Tetramethoxyflavanone has significant implications for its biological activities:

  • Lipophilicity: The four methoxy groups increase lipophilicity compared to hydroxylated flavanones, potentially enhancing cellular penetration.

  • Metabolic stability: Methoxylation typically protects flavonoids from rapid conjugation reactions, potentially extending their bioavailability.

  • Receptor interactions: The specific arrangement of three methoxy groups on the B-ring creates a unique electronic environment that determines interactions with various enzymes and receptors.

  • Comparative activity: The presence of methoxy groups at different positions can significantly alter the compound's biological profile when compared to other flavanones with different substitution patterns.

Structural Features Affecting Metabolism

The metabolism of methoxylated flavonoids typically involves demethylation reactions catalyzed by cytochrome P450 enzymes. Based on studies of related compounds, 7,3',4',5'-Tetramethoxyflavanone might undergo similar metabolic transformations.

Studies on 5,7,3',4'-Tetramethoxyflavone metabolism have shown that the primary metabolites result from demethylation at various positions . By analogy, 7,3',4',5'-Tetramethoxyflavanone might undergo similar transformations, with demethylation potentially occurring at any of the four methoxy positions, creating a range of metabolites with altered biological activities.

Future Research Directions

Addressing Knowledge Gaps

Despite the identification and characterization of 7,3',4',5'-Tetramethoxyflavanone, several knowledge gaps remain that warrant further investigation:

  • Natural sources: Systematic phytochemical screening to identify plant species containing this compound.

  • Comprehensive biological evaluation: Detailed studies on antioxidant, anti-inflammatory, antimicrobial, and other biological activities.

  • Metabolism and bioavailability: Studies on absorption, distribution, metabolism, and excretion profiles.

  • Structure-activity relationships: Systematic comparison with structurally related flavanones to establish clear structure-activity relationships.

  • Molecular mechanisms: Detailed investigations of molecular targets and signaling pathways affected by this compound.

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